maltodextrin -

maltodextrin

Catalog Number: EVT-8216814
CAS Number:
Molecular Formula: C12H22O11
Molecular Weight: 342.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Maltodextrin is primarily produced from starch sources such as corn, rice, or potatoes. The production process involves the hydrolysis of starch using either acid or enzymatic methods. The choice of source and method affects the properties of the final product, including its dextrose equivalent (DE), which indicates the degree of hydrolysis and thus the sweetness and solubility of the maltodextrin.

Classification

Maltodextrins are classified based on their DE values:

  • Low DE (1-5): Less sweet, more viscous.
  • Medium DE (6-15): Moderate sweetness and viscosity.
  • High DE (16-20): Sweeter and less viscous.
Synthesis Analysis

Methods

Maltodextrin synthesis typically involves two main processes: liquefaction and saccharification.

  1. Liquefaction: Starch is heated with water and treated with alpha-amylase enzymes or acids to break down the starch into shorter chains.
  2. Saccharification: The liquefied starch is further treated with glucoamylase or other enzymes to convert it into maltodextrins.

Technical Details

The production process can be finely controlled to achieve specific DE values. For instance, using Bacillus stearothermophilus alpha-amylase at specific temperatures and pH levels allows for precise control over the hydrolysis process. The resulting maltodextrins can be concentrated into syrups or spray-dried into powders for various applications .

Molecular Structure Analysis

Structure

Maltodextrin consists of glucose units linked by glycosidic bonds. The molecular structure can be represented as:

(C6H10O5)n(C_6H_{10}O_5)_n

where nn denotes the number of glucose units, typically ranging from 3 to 19.

Data

The average molecular weight of maltodextrin varies based on its DE but generally falls between 1,000 to 10,000 Daltons. The specific structure influences its solubility, sweetness, and functional properties in food formulations.

Chemical Reactions Analysis

Reactions

Maltodextrin can undergo various chemical reactions:

  • Hydrolysis: Further breakdown into simpler sugars.
  • Fermentation: Conversion into ethanol or other metabolites by microorganisms.
  • Maillard Reaction: Browning reaction when heated with reducing sugars, affecting flavor and color.

Technical Details

During hydrolysis, maltodextrin can be converted into glucose using enzymes such as glucoamylase. This reaction is crucial in producing high-fructose corn syrup from starch-derived substrates .

Mechanism of Action

Process

Maltodextrin acts primarily as an energy source in biological systems. It is rapidly metabolized by enzymes in the digestive tract, providing quick energy release.

Data

Studies have shown that maltodextrin can significantly enhance performance in endurance sports due to its rapid absorption and conversion to glucose . Its low osmolarity compared to other carbohydrates makes it suitable for use in rehydration solutions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White powder or syrup.
  • Solubility: Highly soluble in water.
  • Taste: Mildly sweet depending on DE.

Chemical Properties

  • pH: Typically neutral (around 6).
  • Stability: Stable under heat but may undergo browning reactions when exposed to high temperatures with reducing sugars.

Relevant data indicate that maltodextrins with lower DE values tend to have higher viscosities and are less sweet than those with higher DE values .

Applications

Scientific Uses

Maltodextrins are widely utilized in various fields:

  • Food Industry: As a thickener, stabilizer, or bulking agent in products like sauces, dressings, and snacks.
  • Pharmaceuticals: Used as a carrier for active ingredients due to their solubility and non-toxicity.
  • Biotechnology: Serves as a substrate for microbial fermentation processes to produce biopolymers like polyhydroxybutyrate .
Synthesis and Industrial Production Methodologies

Hydrolysis Techniques: Enzymatic vs. Acidic Starch Degradation

Industrial maltodextrin production relies on partial starch hydrolysis, achieved via enzymatic or acidic degradation. The choice of technique significantly influences polymer chain length distribution, DE value, and functional characteristics.

Enzymatic hydrolysis employs thermostable Bacillus stearothermophilus alpha-amylase (EC 3.2.1.1). Starch slurry (24–40% dry solids) is gelatinized, then treated with the enzyme (0.01–0.09% starch weight) at 80–115°C and pH 5.0–7.0. A dual-stage liquefaction is standard: initial high-temperature treatment (107–110°C, 6–15 minutes) yields a low-DE (1.0–3.0) "first liquefact," followed by secondary enzymatic treatment (108–110°C, 3–8 minutes) to achieve DE 5–20 [1] [3]. This method offers precision in chain-length control and minimizes undesirable by-products like furfurals.

Acidic hydrolysis uses mineral acids (e.g., HCl, H₂SO₄) under controlled conditions. For cassava starch, optimal parameters include 0.5–1.5N HCl at 45–60°C for 20–60 minutes [6]. While cost-effective, this method risks over-hydrolysis, forming excessive reducing sugars and pigmented compounds. It also yields broader chain-length distributions and higher viscosities than enzymatic processes [7].

Table 1: Comparison of Hydrolysis Techniques for Maltodextrin Production

ParameterEnzymatic HydrolysisAcidic Hydrolysis
CatalystBacillus stearothermophilus α-amylaseHCl or H₂SO₄
Temperature Range80–115°C45–110°C
DE ControlPrecise (DE 5–20)Moderate (broader DE spread)
By-productsMinimalFurfurals, pigments
Molecular WeightNarrow distributionBroader distribution
ViscosityLowerHigher

Dextrose Equivalence (DE) Optimization in Hydrolysis Processes

Dextrose Equivalent (DE), defined as the percentage of reducing sugars expressed as dextrose relative to total dry solids, is the primary metric for maltodextrin classification. Industry targets DE 9–20 for most applications, balancing solubility, binding capacity, and low sweetness [4] [6].

Key parameters for DE optimization include:

  • Enzyme Concentration: Increasing α-amylase dosage (e.g., from 0.01% to 0.09% starch weight) accelerates hydrolysis, elevating DE [1].
  • Temperature: Enzymatic activity peaks at 107–110°C; deviations reduce efficiency, requiring longer hydrolysis times [1].
  • pH: Maintaining pH 5.7–6.3 maximizes α-amylase activity. Post-hydrolysis, pH is reduced to 3.4–3.7 for enzyme inactivation [1].
  • Reaction Time: For cassava starch, enzymatic hydrolysis achieves DE 9–12 within 45–75 minutes, while acidic methods require 30–50 minutes [6].

Statistical approaches like Design of Experiment (DoE) model these interactions. For enzymatic hydrolysis of cassava starch, starch concentration (25–35%), enzyme dose (0.02–0.04%), time (45–75 min), and temperature (85–95°C) are optimized to hit DE targets with ±0.5% accuracy [6].

Role of Botanical Starch Sources (Corn, Wheat, Potato) in Polymer Chain Variability

Starch botanic origin critically impacts maltodextrin structure due to differences in amylose:amylopectin ratios, granule size, and crystallinity:

  • Corn Starch: High amylose content (25–28%) yields maltodextrins with longer linear chains, increasing viscosity and retrogradation tendency. Predominantly used in the U.S., it produces hydrolysates with 40–53% glucose and high DE reproducibility [4] [7].
  • Potato Starch: Larger granules and higher phosphate content enhance water-binding capacity. Maltodextrins from potato starch exhibit lower glucose content (12–17%) but higher molecular weight fractions, ideal for encapsulation and film-forming [3] [7].
  • Wheat Starch: Contains gluten contaminants, requiring rigorous purification. Its intermediate amylose content (20–25%) offers balanced solubility and viscosity. In the EU, wheat-derived maltodextrin is exempt from allergen labeling [4] [7].

Table 2: Maltodextrin Properties from Botanical Starch Sources

Starch SourceAmylose Content (%)Glucose in Hydrolysate (%)Maltose in Hydrolysate (%)Key Functional Attribute
Corn25–2852.93 ± 0.0440.22 ± 0.30High solubility, neutral flavor
Potato20–2512.48 ± 0.0516.73 ± 0.25High film-forming, low hygroscopicity
Wheat20–2538–42*35–40*Moderate viscosity

*Estimated values from industrial data [4] [7].

Advances in Spray-Drying and Purification Technologies

Post-hydrolysis, maltodextrin undergoes refining and dehydration to achieve shelf-stable powders. Recent advances focus on yield optimization and functional property preservation.

Purification involves:

  • Filtration: Removal of lipids and proteins via diatomaceous earth or membrane filtration [1].
  • Decolorization: Activated carbon adsorption of pigments from acid hydrolysis.
  • Ion Exchange: Demineralization using cation/anion exchange resins (e.g., Amberlite MB-4) to reduce ash content below 0.5% [3] [5].

Spray-drying parameters critically influence powder morphology and solubility:

  • Optimal Conditions: Inlet temperature: 100–180°C, outlet temperature: 80–100°C, feed solids: 30–40%, and feed flow rate: 12–15 mL/min [3] [7].
  • Innovations: Low-temperature spray drying (100°C inlet) preserves heat-sensitive compounds in encapsulated products. Combining maltodextrin with carriers like gum arabic enhances emulsion stability during drying [7].
  • Novel Approaches: Enzymatic modification pre-drying, such as using Rhodothermus marinus branching enzyme, creates highly soluble, low-hygroscopicity maltodextrins. This enzyme introduces α-1,6 branches, inhibiting recrystallization [3].

Table 3: Spray-Drying Parameters for Maltodextrin Production

ParameterTypical RangeEffect on Product
Inlet Temperature100–180°CHigher: Faster drying, risk of caramelization
Outlet Temperature80–100°CLower: Higher moisture, caking risk
Feed Solids30–40%Higher: Reduced energy, increased yield
Feed Flow Rate12–15 mL/minSlower: Finer particle size

These methodologies collectively enable tailored maltodextrin production, meeting diverse industrial requirements for functionality, purity, and physicochemical consistency.

Properties

Product Name

maltodextrin

IUPAC Name

(3S,4R,6R)-2-(hydroxymethyl)-6-[(3S,4S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3?,4?,5-,6-,7+,8?,9?,10-,11+,12-/m1/s1

InChI Key

GUBGYTABKSRVRQ-RRPPFORVSA-N

SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O

Isomeric SMILES

C(C1[C@H]([C@H](C([C@H](O1)O[C@H]2[C@H](C([C@H](OC2CO)O)O)O)O)O)O)O

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